molecular formula C16H14FNO3 B11111984 N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide

N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B11111984
M. Wt: 287.28 g/mol
InChI Key: SSQBADWLRFVYSH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a fluorophenoxy group through an acetamide linkage. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide typically involves the reaction of 3-acetylphenylamine with 4-fluorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C16H14FNO3/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-21-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20)

InChI Key

SSQBADWLRFVYSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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